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molecular formula C11H8O2 B076939 5-Phenyl-2-furaldehyde CAS No. 13803-39-9

5-Phenyl-2-furaldehyde

Cat. No. B076939
M. Wt: 172.18 g/mol
InChI Key: BMJHNNPEPBZULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598359B2

Procedure details

The title compound (2.0 g, 95%) was prepared from 5-bromo-2-furaldehyde (2.0 g, 11.4 mmol) and phenylboronic acid (1.5 g, 12 mmol) using the procedure of Example 159, step 1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
Br[C:2]1[O:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[C:9]1([C:2]2[O:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(O1)C=O
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(O1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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